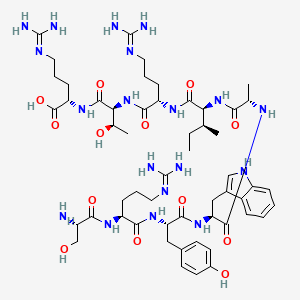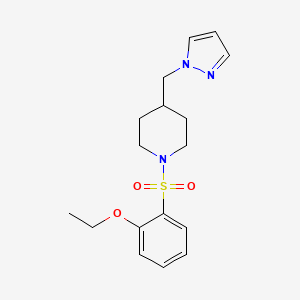
4-((1H-pyrazol-1-yl)methyl)-1-((2-ethoxyphenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-pyrazol-1-yl)methyl)-1-((2-ethoxyphenyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study led by El‐Emary et al. (2002) delved into the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which underwent various reactions to produce compounds with potential antimicrobial activity. The research indicated the utility of such compounds in developing new antibacterial and antifungal agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Pharmacological Applications
Another study by Canale et al. (2016) explored the design of selective 5-HT7 receptor ligands or multifunctional agents, highlighting the potential of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines in treating complex diseases, especially CNS disorders. This research underscores the importance of such compounds in developing therapeutic agents with antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Anticancer Potential
Rehman et al. (2018) investigated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The study found that certain compounds demonstrated strong anticancer activity, suggesting the relevance of such chemical structures in developing anticancer therapies (Rehman et al., 2018).
Aurora Kinase Inhibition for Cancer Treatment
Research on aurora kinase inhibitors, as described in a patent by ロバート ヘンリー,ジェームズ (2006), presents compounds that may inhibit Aurora A, a promising target in cancer therapy. This indicates the potential application of such chemical entities in creating new cancer treatments (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Compound Synthesis
Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety with high antibacterial activity. The study's findings contribute to the ongoing search for more effective antibacterial agents, showcasing the versatility of such chemical frameworks in medicinal chemistry applications (Azab, Youssef, & El-Bordany, 2013).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-23-16-6-3-4-7-17(16)24(21,22)20-12-8-15(9-13-20)14-19-11-5-10-18-19/h3-7,10-11,15H,2,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDQVGUUPHXLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
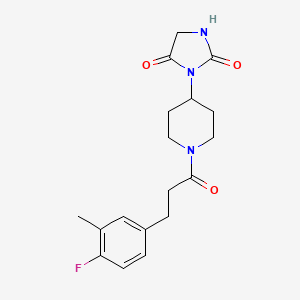
![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424092.png)
![2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2424096.png)
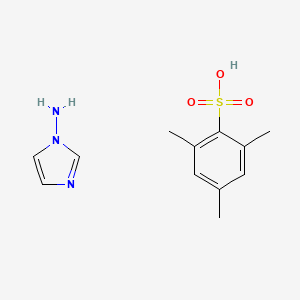
![3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2424098.png)
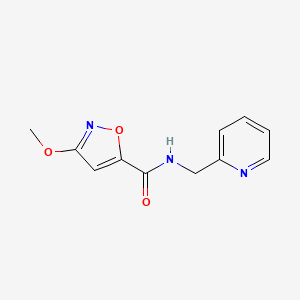
![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide](/img/structure/B2424103.png)
![3-methyl-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2424106.png)
